molecular formula C18H19ClN2O5S B2921426 5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide CAS No. 922062-66-6

5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide

Cat. No.: B2921426
CAS No.: 922062-66-6
M. Wt: 410.87
InChI Key: WZWSZYRBVZTOPJ-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a benzo[f][1,4]oxazepine core fused to a benzene ring. The oxazepine moiety is substituted with a 4-ethyl group and a 5-oxo functional group, while the benzenesulfonamide component contains a 5-chloro and 2-methoxy substituent. Crystallographic analysis of such compounds may employ programs like SHELX for structure refinement, as highlighted in historical crystallography literature .

Properties

IUPAC Name

5-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-3-21-8-9-26-15-7-5-13(11-14(15)18(21)22)20-27(23,24)17-10-12(19)4-6-16(17)25-2/h4-7,10-11,20H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWSZYRBVZTOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazepine Ring: The oxazepine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the benzene ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst or under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites, thereby exerting its biological effects.

Comparison with Similar Compounds

2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS 922006-77-7 )

  • Benzenesulfonamide substituents : 2-chloro (vs. 5-chloro and 2-methoxy in the target compound).
  • Oxazepine substituents : 4-methyl (vs. 4-ethyl in the target).
  • Ring fusion : Shared benzo[f] configuration.

5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide (CAS 921996-09-0 )

  • Benzenesulfonamide substituents : 5-chloro and 2-methyl (vs. 2-methoxy in the target).
  • Oxazepine substituents : 5-ethyl, 3,3-dimethyl, and 4-oxo (vs. 4-ethyl and 5-oxo in the target).
  • Ring fusion : Benzo[b] configuration (vs. benzo[f] in the target), altering spatial orientation.

Structural and Functional Implications

Table 1: Comparative Analysis of Structural Features

Feature Target Compound Compound Compound
Benzenesulfonamide Substituents 5-chloro, 2-methoxy (electron-withdrawing Cl, electron-donating OCH₃) 2-chloro (electron-withdrawing) 5-chloro, 2-methyl (electron-withdrawing Cl, lipophilic CH₃)
Oxazepine Substituents 4-ethyl (lipophilic), 5-oxo (polar) 4-methyl (less lipophilic than ethyl), 5-oxo 5-ethyl, 3,3-dimethyl (bulky substituents), 4-oxo
Ring Fusion Position Benzo[f] (distinct spatial arrangement) Benzo[f] Benzo[b] (alternative ring fusion)
Molecular Formula Not explicitly provided Not available C₂₀H₂₃ClN₂O₄S
Molecular Weight Not available Not available 422.9

Key Observations:

Electronic Effects :

  • The 2-methoxy group in the target compound enhances polarity compared to the 2-methyl group in .
  • Chlorine at position 5 (target and ) may increase electron-withdrawing effects, influencing reactivity or binding interactions.

Steric and Lipophilic Effects: The 4-ethyl group in the target compound increases lipophilicity relative to the 4-methyl group in .

Ring Fusion :

  • Benzo[f] vs. benzo[b] fusion alters the spatial orientation of the oxazepine ring, which could impact molecular interactions in biological systems.

Biological Activity

5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a chloro group and a methoxy group on a benzenesulfonamide backbone, linked to a tetrahydrobenzo[f][1,4]oxazepine moiety. Such structural characteristics suggest potential interactions with biological targets related to inflammation, cancer, and metabolic disorders.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

Antiparasitic Activity

Research indicates that related compounds within the same chemical family exhibit significant antiparasitic effects. For instance, dihydroisoxazole derivatives have shown effectiveness against various parasitic infections in both agricultural and veterinary settings . The specific activity of this compound in this regard remains to be fully elucidated but suggests potential for similar applications.

Antidiabetic Potential

Compounds similar to 5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin) have been explored for their role in treating diabetes mellitus. The presence of the oxazepine structure is associated with modulation of glucose metabolism and insulin sensitivity . In vitro studies have indicated that these compounds can influence pathways involved in glucose homeostasis.

Case Studies and Research Findings

StudyFocusFindings
Synthesis and Biological Activity Antifolate analoguesRelated compounds were synthesized and tested against leukemia cells; some showed activity while others were inactive due to structural features .
Antiparasitic Properties Dihydroisoxazole derivativesDemonstrated significant efficacy against parasites in agricultural applications .
Diabetes Treatment Oxazepine derivativesIndicated potential for glucose metabolism modulation .

While specific mechanisms for this compound remain under investigation, its structural components suggest possible interactions with key enzymes or receptors involved in metabolic processes. The sulfonamide group may contribute to its pharmacological properties by mimicking natural substrates or inhibitors in biochemical pathways.

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